Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 4-pyrrolidin-2-ylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDSVQMGMNSYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735006 | |
| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203685-30-6 | |
| Record name | Benzoic acid, 4-(2-pyrrolidinyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, scientifically grounded methodology for the synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The presented synthetic strategy is designed for efficiency, scalability, and stereochemical control, starting from the readily available chiral precursor, L-proline. This document will not only detail the experimental protocols but also elucidate the underlying chemical principles and rationale for the chosen synthetic route, ensuring a thorough understanding for researchers and drug development professionals.
Introduction: The Significance of the Pyrrolidinyl Benzoate Scaffold
The 4-(pyrrolidin-2-yl)benzoate moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The pyrrolidine ring provides a defined three-dimensional structure, while the benzoate group offers a site for further functionalization and interaction with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable for use in various downstream applications, including high-throughput screening and lead optimization.
Retrosynthetic Analysis and Strategic Approach
A logical and efficient synthesis of the target compound, this compound, can be envisioned through a retrosynthetic approach. The final deprotection and salt formation step from a Boc-protected precursor is a standard and reliable transformation. The key challenge lies in the stereoselective construction of the C-C bond between the 4-position of the pyrrolidine ring and the phenyl ring of the methyl benzoate. A powerful and versatile method for such a transformation is the Suzuki-Miyaura cross-coupling reaction. This leads to a synthetic strategy that begins with the functionalization of a protected proline derivative.
Our forward synthetic strategy, therefore, encompasses three key stages:
-
Preparation of a Suitable Pyrrolidine Building Block: This involves the protection of L-proline and subsequent functionalization at the 4-position to introduce a handle for cross-coupling.
-
Suzuki-Miyaura Cross-Coupling: The core C-C bond formation between the functionalized pyrrolidine and a boronic acid derivative of methyl benzoate.
-
Deprotection and Salt Formation: The final step to unveil the desired amine and form the stable hydrochloride salt.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic route for this compound.
Part 1: Preparation of the Key Intermediate: 4-Bromo-N-Boc-L-proline methyl ester
The initial steps focus on preparing a suitable pyrrolidine building block for the crucial cross-coupling reaction. This involves the protection of both the amine and carboxylic acid functionalities of L-proline, followed by the regioselective introduction of a bromine atom at the 4-position.
Step 1.1: Synthesis of N-Boc-L-proline methyl ester
The protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid are fundamental steps to prevent unwanted side reactions in subsequent transformations. This can be achieved in a two-step or a one-pot procedure.
Causality Behind Experimental Choices:
-
Boc Protection: The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and efficient method for this transformation.
-
Esterification: The methyl ester is a stable protecting group for the carboxylic acid and can be formed using various methods. A common and effective method is the reaction with a methylating agent in the presence of a base or acid catalyst.
Experimental Protocol: Synthesis of N-Boc-L-proline methyl ester
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| L-Proline | 1.0 | 115.13 | 11.5 g |
| Sodium Bicarbonate | 2.5 | 84.01 | 21.0 g |
| Di-tert-butyl dicarbonate | 1.1 | 218.25 | 24.0 g |
| Dioxane | - | - | 100 mL |
| Water | - | - | 100 mL |
| Methyl Iodide | 1.5 | 141.94 | 21.3 g |
| N,N-Dimethylformamide (DMF) | - | - | 150 mL |
Procedure:
-
To a stirred solution of L-proline in a mixture of dioxane and water, add sodium bicarbonate.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-proline.
-
Dissolve the crude N-Boc-L-proline in DMF and add methyl iodide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-L-proline methyl ester.
Step 1.2: Bromination at the 4-Position
The introduction of a bromine atom at the 4-position of the pyrrolidine ring is a critical step to enable the subsequent Suzuki coupling. A free-radical bromination using N-bromosuccinimide (NBS) is a plausible and effective method for this transformation.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine radicals, particularly for allylic and benzylic C-H bromination. In this case, it can be used for the bromination of the saturated pyrrolidine ring.
-
Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the radical chain reaction.
-
Solvent: A non-polar solvent, such as carbon tetrachloride or cyclohexane, is typically used for radical brominations to minimize side reactions.
Experimental Protocol: Synthesis of 4-Bromo-N-Boc-L-proline methyl ester
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Boc-L-proline methyl ester | 1.0 | 229.28 | 22.9 g |
| N-Bromosuccinimide (NBS) | 1.1 | 177.96 | 19.6 g |
| Azobisisobutyronitrile (AIBN) | 0.1 | 164.21 | 1.64 g |
| Carbon Tetrachloride | - | - | 250 mL |
Procedure:
-
Dissolve N-Boc-L-proline methyl ester in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Add NBS and AIBN to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Bromo-N-Boc-L-proline methyl ester.
Part 2: The Core Transformation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and functional group tolerance.[2] In this synthesis, it serves as the pivotal step to construct the desired 4-arylpyrrolidine scaffold.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki coupling.[3] A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Boronic Acid Partner: 4-(Methoxycarbonyl)phenylboronic acid is the chosen coupling partner to introduce the methyl benzoate moiety.
-
Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of N-Boc-Methyl 4-(pyrrolidin-2-yl)benzoate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Bromo-N-Boc-L-proline methyl ester | 1.0 | 308.18 | 30.8 g |
| 4-(Methoxycarbonyl)phenylboronic acid | 1.2 | 179.96 | 21.6 g |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 1155.56 | 5.8 g |
| Sodium Carbonate | 2.0 | 105.99 | 21.2 g |
| Toluene | - | - | 300 mL |
| Water | - | - | 150 mL |
Procedure:
-
In a three-necked flask, combine 4-Bromo-N-Boc-L-proline methyl ester, 4-(methoxycarbonyl)phenylboronic acid, and Tetrakis(triphenylphosphine)palladium(0).
-
Add toluene and an aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain N-Boc-Methyl 4-(pyrrolidin-2-yl)benzoate.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Final Deprotection and Hydrochloride Salt Formation
The final step in the synthesis is the removal of the Boc protecting group to liberate the free secondary amine, followed by the formation of the hydrochloride salt. This is conveniently achieved in a single step using a solution of hydrogen chloride in a suitable organic solvent.
Causality Behind Experimental Choices:
-
Hydrogen Chloride in Dioxane: A solution of HCl in an anhydrous organic solvent like dioxane is a standard and highly effective reagent for Boc deprotection.[4][5] It provides acidic conditions strong enough to cleave the Boc group while minimizing potential side reactions that might occur in aqueous acidic solutions. The use of a pre-prepared solution ensures accurate stoichiometry and controlled reaction conditions.
-
Precipitation: The hydrochloride salt of the product is often insoluble in the reaction solvent (e.g., dioxane or diethyl ether), allowing for its easy isolation by filtration.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Boc-Methyl 4-(pyrrolidin-2-yl)benzoate | 1.0 | 319.38 | 31.9 g |
| 4 M HCl in Dioxane | 10.0 | - | 250 mL |
| Diethyl Ether | - | - | 500 mL |
Procedure:
-
Dissolve N-Boc-Methyl 4-(pyrrolidin-2-yl)benzoate in a minimal amount of anhydrous dichloromethane in a round-bottom flask.
-
Add the 4 M HCl solution in dioxane to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the deprotection by TLC until the starting material is completely consumed.
-
Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Stir the suspension for 30 minutes, then collect the solid product by filtration.
-
Wash the solid with cold diethyl ether and dry it under vacuum to obtain this compound as a white to off-white solid.
Conclusion and Future Perspectives
This guide has outlined a robust and scientifically sound synthetic route for the preparation of this compound. By starting from the chiral pool amino acid L-proline, this methodology ensures the synthesis of the enantiomerically pure target compound. The key steps, including Boc protection, regioselective bromination, Suzuki-Miyaura cross-coupling, and final deprotection, are all well-established transformations in organic synthesis.
The presented protocols are intended to serve as a strong foundation for researchers in their synthetic endeavors. Optimization of reaction conditions, such as catalyst loading, temperature, and reaction times, may be necessary depending on the specific laboratory setup and desired scale. Furthermore, the intermediates and the final product can serve as versatile starting materials for the synthesis of a diverse library of compounds for drug discovery and development.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a powerful tool in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
"Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride structural elucidation"
The structural elucidation of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, a chiral building block with significant potential in pharmaceutical synthesis, demands a rigorous and multi-faceted analytical approach.[1] This guide, crafted from the perspective of a seasoned application scientist, eschews a simplistic checklist methodology in favor of a deep dive into the strategic application of modern analytical techniques. Our core philosophy is one of orthogonal validation, where independent methods converge to provide an unassailable confirmation of the molecule's identity, purity, and stereochemistry.
Visualizing the Path to Elucidation: An Integrated Workflow
Before delving into the specifics of each analytical technique, it is essential to visualize the overall strategy. The following workflow diagram illustrates the interconnected nature of our approach, emphasizing the iterative and confirmatory process of structural elucidation.
Sources
Methodological & Application
Comprehensive Analytical Characterization of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride: Application Notes and Protocols
Introduction
Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] As an intermediate or a final active pharmaceutical ingredient (API), establishing a robust and comprehensive analytical profile for this molecule is critical for ensuring its identity, purity, stereochemical integrity, and stability.
This document provides a detailed, multi-technique guide for the thorough characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the choice of each technique and experimental parameter. The central analytical challenges addressed include unambiguous structural elucidation, quantification of chemical purity, and, most critically, the accurate determination of enantiomeric purity.
Physicochemical Properties
A foundational step in characterization is understanding the basic physicochemical properties of the molecule. These properties influence sample preparation, chromatographic behavior, and storage conditions.
| Property | Data | Source(s) |
| Chemical Structure | ![]() | - |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [2][3] |
| Molecular Weight | 241.72 g/mol | [2][4] |
| CAS Numbers | (R)-enantiomer: 1381927-79-2(S)-enantiomer: 1381929-06-1 | [2][3] |
| Appearance | Typically a solid | |
| Solubility | Limited solubility in water; moderately soluble in organic solvents like methanol and DMSO. | [5] |
| Storage | Store at room temperature, under an inert atmosphere. | [3] |
Structural Elucidation and Identification
Confirming the covalent structure of the molecule is the primary goal of characterization. A combination of spectroscopic techniques provides orthogonal data for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of a molecule in solution. For this compound, ¹H NMR will confirm the proton environments and their couplings, while ¹³C NMR will identify all unique carbon atoms. Two-dimensional techniques like COSY and HSQC are used to establish proton-proton and proton-carbon correlations, respectively, confirming the assignment of all signals. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often ideal for hydrochloride salts as it allows for the observation of exchangeable N-H protons, which would be lost in D₂O.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Data Interpretation: Expected Chemical Shifts
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Aromatic H (2H) | ~8.0 ppm (d) | ~130 ppm | Protons ortho to the ester group are deshielded by its electron-withdrawing effect.[6][7] |
| Aromatic H (2H) | ~7.5 ppm (d) | ~128 ppm | Protons ortho to the pyrrolidine substituent. |
| Pyrrolidine CH (1H) | ~4.5 ppm (t) | ~60 ppm | The benzylic proton is deshielded by the aromatic ring and the adjacent nitrogen. |
| Pyrrolidine CH₂ (2H) | ~3.3-3.5 ppm (m) | ~46 ppm | Protons adjacent to the nitrogen atom. |
| Pyrrolidine CH₂ (4H) | ~1.9-2.2 ppm (m) | ~25, 32 ppm | Remaining aliphatic protons of the pyrrolidine ring. |
| Ester -OCH₃ (3H) | ~3.85 ppm (s) | ~52 ppm | Characteristic singlet for a methyl ester.[7][8] |
| Amine N-H₂⁺ (2H) | ~9.0-10.0 ppm (br s) | - | Broad, downfield signal for the ammonium protons, which will exchange with D₂O. |
| Ester C=O | - | ~166 ppm | Typical chemical shift for an aromatic ester carbonyl carbon.[8][9] |
| Aromatic C (quat.) | - | ~145 ppm | Quaternary carbon attached to the pyrrolidine ring. |
| Aromatic C (quat.) | - | ~130 ppm | Quaternary carbon attached to the ester group. |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this molecule as the secondary amine is readily protonated, making it ideal for positive ion mode detection. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, providing an additional layer of confirmation.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The expected mass to charge ratio (m/z) for the parent ion (free base) is [M+H]⁺.
-
Fragmentation (MS/MS): Select the parent ion [M+H]⁺ for collision-induced dissociation (CID) to generate a fragmentation spectrum.
Data Interpretation: Expected Ions
| Ion | Expected m/z (Monoisotopic) | Rationale |
| [M+H]⁺ (Free Base) | 206.1176 | C₁₂H₁₆NO₂⁺. This corresponds to the protonated molecule after loss of HCl. |
| Fragment 1 | 175.0965 | Loss of the methoxy group (-OCH₃, 31 Da) from the parent ion. |
| Fragment 2 | 135.0441 | Loss of the entire pyrrolidine ring via neutral loss (71 Da).[10][11] This often results in a stable acylium ion. |
| Fragment 3 | 70.0651 | The protonated pyrrolidine ring itself, a common and often dominant fragment for pyrrolidine-containing compounds.[10][12] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule. The spectrum will provide confirmatory evidence for the ester, aromatic ring, and the amine hydrochloride salt.
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-600 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Data Interpretation: Characteristic Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H⁺ Stretch | 2400-2800 (broad) | Very broad and complex absorption characteristic of a secondary amine salt. |
| C-H (Aromatic) | 3000-3100 | Stretch for sp² C-H bonds on the benzene ring.[13] |
| C-H (Aliphatic) | 2850-2960 | Stretch for sp³ C-H bonds in the pyrrolidine and methyl groups.[13] |
| C=O (Ester) | ~1720 (strong) | Strong, sharp absorption for the carbonyl stretch of the aromatic ester.[14][15] |
| C=C (Aromatic) | ~1610, ~1500 | Medium intensity bands from the benzene ring skeletal vibrations.[16] |
| C-O (Ester) | 1250-1300 & 1100-1150 | Two strong bands characteristic of the C-O stretching vibrations in esters.[14] |
| C-N (Amine) | 1250-1335 | C-N stretch of the pyrrolidine ring attached to an aromatic system.[17] |
Purity and Enantiomeric Analysis
Assessing both chemical and stereochemical purity is paramount for any chiral compound intended for pharmaceutical use. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[18]
Workflow for HPLC Method Development
The development of a robust HPLC method, particularly for chiral separations, is a systematic process. The goal is to achieve adequate resolution, good peak shape, and appropriate sensitivity for all components of interest.
Caption: General workflow for achiral and chiral HPLC method development.
Protocol 1: Achiral (Reversed-Phase) HPLC for Chemical Purity
Expertise & Rationale: A standard reversed-phase HPLC method is used to separate the main compound from any synthesis-related impurities or degradation products. A C18 column is a robust starting point. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and detected. UV detection is suitable due to the strong chromophore of the benzoate ring.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL. |
Protocol 2: Chiral HPLC for Enantiomeric Purity
Expertise & Rationale: Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[19] Enantiomers have identical properties in an achiral environment, so a standard C18 column will not resolve them. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of chiral compounds, including amines.[18] Normal phase or polar organic modes are often more successful than reversed-phase for these types of separations.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL. |
Trustworthiness Note: The small amount of diethylamine in the mobile phase is crucial. It acts as a basic modifier to prevent strong ionic interactions between the protonated amine analyte and residual silanols on the silica support, leading to significantly improved peak shape and resolution.
Thermal and Physicochemical Characterization
Thermal analysis techniques are used to investigate the physical properties of the solid-state material, such as melting point, decomposition, and the presence of bound solvents or water.[20]
Thermal Analysis (DSC/TGA)
Expertise & Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and other phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When used together, they provide a comprehensive thermal profile. For example, a mass loss in TGA occurring before the melting endotherm in DSC would indicate the presence of a solvate or hydrate.[20][21]
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a non-hermetic aluminum DSC pan.
-
TGA Instrumentation: Place the sample in a TGA instrument.
-
TGA Method: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~40 mL/min).
-
DSC Instrumentation: Place the sample in a DSC instrument.
-
DSC Method: Heat the sample from 30 °C to a temperature just below its decomposition point (determined by TGA) at a rate of 10 °C/min under a nitrogen atmosphere.
Data Interpretation:
-
TGA Thermogram: A stable baseline until a sharp drop indicates the onset of thermal decomposition. Any mass loss at lower temperatures (<150 °C) suggests the loss of volatiles or water.
-
DSC Thermogram: A sharp endothermic peak will correspond to the melting point of the crystalline solid. The onset temperature of this peak is typically reported as the melting point.
Integrated Analytical Workflow
A complete characterization relies on the logical integration of these orthogonal techniques. Each method provides a piece of the puzzle, and together they create a high-confidence analytical data package.
Caption: Integrated workflow for the complete characterization of the target compound.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR, MS, and FT-IR spectroscopy provides an unambiguous confirmation of the molecular structure. Chromatographic methods, specifically achiral and chiral HPLC, are indispensable for accurately determining chemical and enantiomeric purity. Finally, thermal analysis by DSC and TGA offers critical insights into the solid-state properties of the material. The application of the protocols and workflows described herein will enable researchers to build a comprehensive and reliable data package, ensuring the quality and integrity of this important chiral building block for pharmaceutical development.
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MySkinRecipes. (n.d.). (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride. Retrieved from [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications, 64(5), o937. Available from [Link]
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De Simone, A., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Drug Testing and Analysis, 12(6), 796-807. Available from [Link]
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Aman, T., et al. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of Chromatographic Science, 54(8), 1343-1348. Available from [Link]
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Reddy, G. S., et al. (2023). A Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Annals of Chemical Science Research, 2(1). Available from [Link]
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De Simone, A. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. Retrieved from [Link]
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Loo, J. A., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Chegg. (2019). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]
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Cielecka-Piontek, J., et al. (2022). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals, 15(1), 87. Available from [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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Abraham, R. J. (2008). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]
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Horváth, J., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3365. Available from [Link]
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MacKinnon, J. A., et al. (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 24(12), 2848-2868. Available from [Link]
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De Simone, A., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(6), 1242-1250. Available from [Link]
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J Michelle Leslie. (2020). C-13 NMR example 2. YouTube. Retrieved from [Link]
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Sciencemadness.org. (2020). TLC of amine hydrochloride salt. Retrieved from [Link]
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Lioe, H., et al. (2012). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 23(10), 1698-1707. Available from [Link]
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Chegg. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]
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Inxight: Drugs. (n.d.). METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. Retrieved from [Link]
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Tolstoy, P. M., et al. (2023). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 24(1), 77. Available from [Link]
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Chegg. (2020). Solved 9. A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable five-step synthesis for the production of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, a key intermediate in the development of various pharmaceutical agents. The described methodology emphasizes scalability, stereochemical control, and process efficiency, making it suitable for industrial applications. The synthesis commences with a Paal-Knorr pyrrole synthesis to construct the core heterocyclic structure, followed by a Fischer esterification. A critical asymmetric hydrogenation step establishes the desired stereochemistry at the C2 position of the pyrrolidine ring. Subsequent N-Boc deprotection and final salt formation yield the target compound with high purity and in good overall yield. This document provides detailed, step-by-step protocols, process optimization insights, and analytical characterization methods to ensure reproducibility and quality control.
Introduction
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs. Specifically, 2-arylpyrrolidines are of significant interest due to their presence in compounds targeting a range of therapeutic areas. This compound serves as a crucial building block for the synthesis of these complex molecules, offering a versatile handle for further chemical modifications. The development of a scalable and stereoselective synthesis of this intermediate is therefore of paramount importance for advancing drug discovery and development programs.
This application note provides a comprehensive and technically detailed guide for the large-scale synthesis of this compound. The presented synthetic strategy is designed for efficiency and scalability, addressing the common challenges associated with multi-step syntheses in an industrial setting.
Overall Synthetic Strategy
The synthesis is designed as a five-step sequence, starting from readily available starting materials. The key transformations include the formation of the pyrrole ring, esterification, asymmetric hydrogenation to introduce chirality, deprotection, and final salt formation.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-4-(pyrrol-1-yl)benzoic acid
This step involves the initial formation of the pyrrole ring via a Paal-Knorr synthesis, followed by the protection of the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Protocol:
-
To a stirred solution of 4-aminobenzoic acid (1.0 eq) in acetic acid (5 vol), add 2,5-dimethoxytetrahydrofuran (1.1 eq).[1][2]
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 12-16 hours until the N-Boc protection is complete (monitored by TLC/HPLC).
-
Pour the reaction mixture into ice-water (20 vol) and stir for 1 hour to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and then wash with a cold non-polar solvent (e.g., hexane) to remove any unreacted (Boc)2O.
-
Dry the solid under vacuum at 40-50 °C to afford N-Boc-4-(pyrrol-1-yl)benzoic acid as a solid.
Step 2: Synthesis of Methyl N-Boc-4-(pyrrol-1-yl)benzoate
The carboxylic acid is converted to its corresponding methyl ester via a Fischer esterification.
Protocol:
-
Suspend N-Boc-4-(pyrrol-1-yl)benzoic acid (1.0 eq) in methanol (10 vol).
-
Carefully add concentrated sulfuric acid (0.2 eq) dropwise while cooling the mixture in an ice bath.[3]
-
Heat the reaction mixture to reflux (approximately 65 °C) for 8-12 hours, monitoring the reaction by TLC or HPLC.[4][5]
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield Methyl N-Boc-4-(pyrrol-1-yl)benzoate.
Step 3: Asymmetric Hydrogenation to Methyl N-Boc-4-(pyrrolidin-2-yl)benzoate
This crucial step establishes the chirality of the molecule through the use of a chiral catalyst. The N-Boc group is essential for achieving high enantioselectivity.[6]
Protocol:
-
In a high-pressure reactor, dissolve Methyl N-Boc-4-(pyrrol-1-yl)benzoate (1.0 eq) in a suitable solvent such as methanol or ethanol (20 vol).
-
Add the chiral Ruthenium catalyst, for example, Ru(η³-methallyl)₂(cod) with a chiral bisphosphine ligand like PhTRAP (0.01-0.05 mol%).[7]
-
Purge the reactor with nitrogen and then with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 atm and heat to 40-60 °C.
-
Stir the reaction mixture vigorously for 24-48 hours, monitoring the consumption of the starting material and the formation of the product by GC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl N-Boc-4-(pyrrolidin-2-yl)benzoate. The enantiomeric excess (ee) should be determined at this stage using chiral HPLC.
Step 4: N-Boc Deprotection to Methyl 4-(pyrrolidin-2-yl)benzoate
The Boc protecting group is removed under acidic conditions that are mild enough to avoid hydrolysis of the methyl ester.[8]
Protocol:
-
Dissolve the crude Methyl N-Boc-4-(pyrrolidin-2-yl)benzoate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Add a solution of anhydrous HCl in a compatible solvent (e.g., 4M HCl in 1,4-dioxane, 3-5 eq) dropwise at 0 °C.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or HPLC.
-
Upon completion, the product may precipitate as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.
-
The crude product can be triturated with a non-polar solvent like diethyl ether to induce precipitation and to wash away any non-polar impurities.
Step 5: Formation and Purification of this compound
The final step involves the formation of the hydrochloride salt and its purification to obtain the desired product in high purity.
Protocol:
-
Dissolve the crude Methyl 4-(pyrrolidin-2-yl)benzoate free base in a suitable solvent such as isopropanol or ethyl acetate.
-
Slowly add a solution of anhydrous hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) until the solution is acidic.[10][11]
-
Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.
-
Recrystallize the salt from a suitable solvent system (e.g., methanol/diethyl ether or ethanol/ethyl acetate) to achieve high purity.[12]
-
Dry the final product under vacuum at 40-50 °C to yield this compound as a crystalline solid.
Process Optimization and Scale-Up Considerations
Caption: Key parameters for process optimization in the large-scale synthesis.
For large-scale production, several factors need to be considered:
-
Catalyst Loading in Asymmetric Hydrogenation: Minimizing the catalyst loading is crucial for cost-effectiveness. A thorough optimization study should be conducted to find the lowest possible catalyst concentration that maintains high yield and enantioselectivity.
-
Solvent Selection: The choice of solvents should consider not only reaction performance but also safety, environmental impact, and ease of recovery and recycling.
-
Crystallization and Purification: The final crystallization step is critical for achieving the desired purity. A well-designed crystallization process will minimize the need for chromatographic purification, which is often not feasible on a large scale. The choice of anti-solvent and cooling profile will significantly impact crystal size, morphology, and purity.
-
Safety: The use of hydrogen gas under high pressure requires appropriate safety measures and specialized equipment. A thorough safety assessment should be conducted before scaling up the hydrogenation step.
Analytical Characterization
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"protocols for N-functionalization of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride"
Application Note & Protocol Guide | Doc ID: AN-PYR-042
Introduction & Molecule Profile[1][2]
Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is a high-value chiral building block (CBB) frequently employed in the synthesis of peptidomimetics and kinase inhibitors. Its structure features two chemically distinct reactive centers: a secondary amine (pyrrolidine ring) and a methyl ester (benzoate).
This guide addresses the specific challenges of N-functionalizing this scaffold:
-
Salt Management: The hydrochloride (HCl) salt form requires controlled neutralization ("free-basing") to restore nucleophilicity without hydrolyzing the ester.
-
Chemoselectivity: Protocols must avoid reducing or hydrolyzing the benzoate ester at the para-position.
-
Steric Factors: The pyrrolidine nitrogen is adjacent to a stereocenter (C2-aryl), introducing moderate steric hindrance compared to piperidine or acyclic amines.
Chemical Profile
| Property | Specification |
| Structure | Pyrrolidine ring attached at C2 to Methyl Benzoate (C4) |
| Molecular Weight | 241.72 g/mol (Free Base) / 278.18 g/mol (HCl Salt) |
| pKa (Conj.[1][2] Acid) | ~9.5 (Pyrrolidine NH) |
| Key Sensitivity | Ester hydrolysis (avoid aq. NaOH/Heat); Transesterification (avoid MeOH/NaOMe) |
Critical Pre-Analytical Step: Salt Neutralization
The HCl salt stabilizes the molecule for storage but completely inhibits N-functionalization. You must liberate the free amine.
Method A: In Situ Neutralization (Preferred for Acylation/Alkylation)
-
Applicability: Reductive amination, Amide coupling.[3][4][5]
-
Protocol: Add 3.0–4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the reaction mixture.
-
Why: DIPEA scavenges the HCl and buffers the reaction, preventing acid-catalyzed side reactions.
Method B: Extractive Free-Basing (Preferred for Pd-Catalysis)
-
Applicability: Buchwald-Hartwig Arylation (where amine salts can poison catalysts or alter base stoichiometry).
-
Protocol:
-
Suspend the HCl salt in EtOAc or DCM.
-
Wash with saturated aqueous NaHCO₃ (2x). Do not use NaOH (risk of ester hydrolysis).
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Use immediately: The free base is prone to air oxidation or carbamate formation (CO₂ absorption).
-
Experimental Protocols
Protocol 1: Reductive N-Alkylation
Objective: Installation of alkyl groups (R-CH₂-) via aldehyde/ketone condensation. Reagent of Choice: Sodium Triacetoxyborohydride (STAB) - Selected for its inability to reduce the benzoate ester.
Workflow Diagram:
Figure 1: Step-wise workflow for reductive amination avoiding ester reduction.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 4-(pyrrolidin-2-yl)benzoate HCl (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or DCM (0.1 M concentration).
-
Base & Electrophile: Add DIPEA (1.2 equiv) followed by the aldehyde/ketone (1.1–1.2 equiv). Stir for 30 mins at Room Temperature (RT) to ensure imine formation.
-
Note: If using a ketone, add acetic acid (1.0 equiv) to catalyze imine formation.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Reaction: Stir at RT under Nitrogen for 2–16 hours. Monitor by TLC (stain: Ninhydrin or UV).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[6] Wash combined organics with brine, dry (Na₂SO₄), and concentrate.
Protocol 2: N-Acylation (Amide Coupling)
Objective: Formation of Amides for peptidomimetic libraries. Reagent of Choice: HATU - Selected for high reactivity with hindered secondary amines.
Step-by-Step Procedure:
-
Activation: In a separate vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes (solution often turns yellow).
-
Amine Addition: To the main reaction vessel containing Methyl 4-(pyrrolidin-2-yl)benzoate HCl (1.0 equiv) in DMF, add DIPEA (2.0 equiv) to neutralize the salt.
-
Coupling: Transfer the activated acid solution to the amine solution dropwise.
-
Reaction: Stir at RT for 1–4 hours.
-
Workup: Dilute with EtOAc. Wash sequence: 10% Citric Acid (removes DIPEA/HATU byproducts) → Sat. NaHCO₃ (removes unreacted acid) → Brine.
-
Warning: Do not use strong acid washes (HCl) as the product ester may hydrolyze.
-
Protocol 3: Buchwald-Hartwig N-Arylation
Objective: Installation of aryl/heteroaryl rings.[3] Critical Constraint: Avoid strong alkoxide bases (NaOtBu) which cause transesterification. Use Carbonate bases.[7]
Reaction Scheme Data:
| Component | Reagent | Stoichiometry | Role |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃ | 2–5 mol% | Pd(0) Source |
| Ligand | XPhos or RuPhos | 4–10 mol% | Sterically demanding ligand for secondary amines |
| Base | Cs₂CO₃ | 2.5 equiv | Mild base, ester-compatible |
| Solvent | Toluene or Dioxane | 0.1 M | Anhydrous, degassed |
Step-by-Step Procedure:
-
Prep: Use the Extractive Free-Basing method (Method B above) to obtain the free amine oil.
-
Charge: In a glovebox or under Argon flow, add Pd₂(dba)₃, Ligand, Cs₂CO₃, and the Aryl Halide (1.0 equiv) to a pressure vial.
-
Solvent: Add anhydrous Toluene.
-
Amine: Add the free amine (1.2 equiv) as a solution in Toluene.
-
Heat: Seal and heat to 80–100°C for 12–24 hours.
-
Filter: Cool, filter through a Celite pad (eluting with EtOAc) to remove insoluble salts/Pd.
Quality Control & Troubleshooting
Analytical Expectations
-
1H NMR (DMSO-d6/CDCl3):
-
Starting Material: Broad NH peak (salt) or sharp NH (free base) around 2.0–4.0 ppm.
-
Product (Alkylation): Disappearance of NH; appearance of N-CH₂ signals (usually 2.3–2.8 ppm).
-
Product (Acylation): Downfield shift of alpha-protons on the pyrrolidine ring due to amide withdrawal.
-
Ester Integrity: Singlet at ~3.8 ppm (OCH₃) must remain. If missing, hydrolysis occurred.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Ester is gone (Acid formed) | Hydrolysis during workup | Switch from 1M HCl wash to 10% Citric Acid; ensure basic washes are cold and fast. |
| Low Yield (Buchwald) | Pd Catalyst poisoning | Ensure Amine HCl was fully neutralized before adding to Pd mix. Residual HCl kills the catalyst. |
| No Reaction (Reductive) | Imine not forming | Add molecular sieves (4Å) or Ti(OiPr)₄ to drive dehydration before adding STAB. |
Decision Logic for Protocol Selection
Figure 2: Strategic selection of protocols based on desired N-substituent.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.
-
Common Organic Chemistry. "Amide Coupling: HATU Protocol."
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Application Notes & Protocols: Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride in Neuroscience Research
A Guide for Investigators in Neuropharmacology and Drug Development
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers utilizing Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, a putative dopamine reuptake inhibitor (DRI), in neuroscience research. While direct literature on this specific compound is emerging, its structural similarity to other psychoactive agents suggests its potential as a tool for investigating dopaminergic systems. These notes synthesize established principles of DRI pharmacology with validated experimental protocols to offer a robust framework for its characterization. We will explore the theoretical mechanism of action, provide detailed protocols for in vitro validation and in vivo functional assessment, and discuss best practices for handling and formulation.
Introduction and Scientific Context
This compound is a chiral organic compound that has garnered interest within the medicinal chemistry and neuropharmacology communities. Its core structure, featuring a pyrrolidine ring linked to a benzoate moiety, positions it as a potential ligand for monoamine transporters. While it is often utilized as a key intermediate in the synthesis of more complex molecules targeting central nervous system (CNS) disorders, its intrinsic activity warrants investigation.[1][2][3] The primary hypothesis, based on structure-activity relationships of similar compounds, is that this compound functions as a dopamine reuptake inhibitor (DRI).
DRIs are a class of drugs that block the action of the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron.[4] This inhibition leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission.[4] This mechanism is central to the therapeutic effects of drugs used to treat ADHD, narcolepsy, and has been explored in the context of depression and Parkinson's disease.[4][5][6] The potential for novel DRIs like this compound lies in the possibility of discovering compounds with improved selectivity, potency, and pharmacokinetic profiles, which could translate to better therapeutic outcomes with fewer side effects.
These application notes are designed to guide the researcher from initial compound handling and characterization to advanced behavioral assays, ensuring a rigorous and systematic evaluation of its neuropharmacological profile.
Compound Profile and Handling
| Property | Data | Reference |
| IUPAC Name | This compound | N/A (Standard Nomenclature) |
| Synonyms | (S)-Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride | [7] |
| CAS Number | 1391547-09-3 (for S-enantiomer) | [7] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | N/A (from structure) |
| Molecular Weight | 241.71 g/mol | N/A (from formula) |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and ethanol. Limited solubility in non-polar solvents. | [8] (by structural analogy) |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from moisture. For long-term storage, -20°C is recommended. | [9][10][11] |
2.1. Reconstitution and Storage of Stock Solutions
As a hydrochloride salt, the compound's solubility in aqueous solutions is enhanced. However, for experimental consistency, a standardized procedure for stock solution preparation is critical.
Protocol 2.1.1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: In a certified chemical fume hood, weigh out 2.42 mg of this compound.
-
Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the vial.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. For short-term use (1-2 weeks), storage at 4°C is acceptable.
Causality Note: Using a high-concentration stock in an organic solvent like DMSO minimizes the volume of solvent added to aqueous experimental systems, thereby reducing potential solvent-induced artifacts. Aliquoting prevents degradation from multiple freeze-thaw cycles.
2.2. Safety and Handling
-
Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[9]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[9]
Mechanism of Action: Dopamine Reuptake Inhibition
The hypothesized primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT).
3.1. Signaling Pathway
In a typical dopaminergic synapse, dopamine is released from the presynaptic terminal, diffuses across the synaptic cleft, and binds to postsynaptic dopamine receptors (e.g., D1, D2). The action of dopamine is terminated by its reuptake into the presynaptic neuron via DAT. By blocking DAT, this compound is expected to increase the concentration of dopamine in the synapse, leading to prolonged and enhanced activation of postsynaptic receptors.[4] This can trigger downstream signaling cascades, ultimately altering neuronal excitability and gene expression.[12]
Caption: Mechanism of dopamine reuptake inhibition.
In Vitro Characterization Protocols
In vitro assays are essential for confirming the compound's mechanism of action and determining its potency and selectivity.
4.1. Protocol: Neurotransmitter Transporter Uptake Assay
This assay directly measures the inhibition of dopamine uptake into cells expressing the dopamine transporter. A fluorescent substrate for DAT is often used for high-throughput screening.[13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT).
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[13]
-
96-well black-walled, clear-bottom plates.
-
Test compound stock solution (10 mM in DMSO).
-
Positive control (e.g., GBR 12909 or cocaine).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate hDAT-expressing HEK293 cells in a 96-well plate at a density that yields a confluent monolayer on the day of the assay.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically ranging from 1 nM to 100 µM. Also, prepare dilutions of the positive control. Include a vehicle control (DMSO at the highest concentration used).
-
Pre-incubation: Wash the cells three times with assay buffer.[13] Pre-incubate the cells with the diluted test compound, positive control, or vehicle for 15-30 minutes at 37°C.[13]
-
Substrate Addition: Add the fluorescent dopamine substrate to all wells.
-
Signal Measurement: Immediately begin monitoring fluorescence intensity using a plate reader at appropriate excitation/emission wavelengths (e.g., Ex: 440 nm, Em: 520 nm) every 90 seconds for 30 minutes.[13]
-
Data Analysis: Calculate the rate of uptake for each concentration. Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: The inclusion of a known potent inhibitor (positive control) and a vehicle control is crucial. The positive control validates that the assay system is responsive, while the vehicle control establishes the baseline for 100% transporter activity.
In Vivo Experimental Protocols
In vivo studies are critical for understanding the physiological and behavioral effects of the compound in a whole organism.
5.1. Protocol: Rodent Locomotor Activity Assay
This assay is a primary screen for psychostimulant activity, a hallmark of DRIs.[14] Increased locomotor activity is expected following administration of a DRI.
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice or rats.
Workflow Diagram:
Caption: Workflow for the locomotor activity assay.
Procedure:
-
Acclimation: Bring animals (e.g., male C57BL/6 mice) to the testing room and allow them to acclimate for at least 30-60 minutes.[15]
-
Compound Administration: Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route. Doses should be determined from pilot studies (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.
-
Testing: At a specified time post-injection (e.g., 15-30 minutes for i.p.), place each animal individually into an open field locomotor activity chamber.[16] These chambers are equipped with infrared beams to automatically track movement.[15]
-
Data Collection: Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[16][17]
-
Chamber Cleaning: Thoroughly clean the chamber with 70% ethanol between each animal to eliminate olfactory cues.[15][17]
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control.[16]
5.2. Protocol: In Vivo Microdialysis for Extracellular Dopamine
Microdialysis is a powerful technique to directly measure neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of dopamine reuptake inhibition.[18]
Objective: To measure changes in extracellular dopamine concentrations in a key brain region (e.g., nucleus accumbens or striatum) following systemic administration of the compound.
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[19] Collect baseline dialysate samples every 10-20 minutes for at least 2 hours to ensure a stable baseline.[20]
-
Compound Administration: Administer this compound (i.p. or s.c.) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[20]
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration. Analyze the data using a repeated-measures ANOVA.
Expected Data Presentation:
| Time (min) | Vehicle (% Baseline DA) | 1 mg/kg (% Baseline DA) | 10 mg/kg (% Baseline DA) |
| -20 | 105 ± 8 | 98 ± 7 | 102 ± 9 |
| 0 (Inj) | 100 ± 5 | 100 ± 6 | 100 ± 5 |
| 20 | 95 ± 10 | 150 ± 20 | 250 ± 35** |
| 40 | 102 ± 9 | 180 ± 25 | 350 ± 40 |
| 60 | 98 ± 7 | 160 ± 22* | 310 ± 38 |
| 120 | 101 ± 8 | 110 ± 15 | 150 ± 25* |
*Note: Data are hypothetical. *p<0.05, *p<0.01 compared to vehicle.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the exploration of novel CNS-active agents. The protocols outlined in this document provide a systematic framework for its initial characterization as a putative dopamine reuptake inhibitor. By confirming its in vitro target engagement and quantifying its in vivo neurochemical and behavioral effects, researchers can build a comprehensive pharmacological profile. Future studies should aim to determine its selectivity against other monoamine transporters (serotonin and norepinephrine), assess its pharmacokinetic properties, and explore its therapeutic potential in relevant animal models of neuropsychiatric and neurodegenerative disorders.
References
-
MySkinRecipes. (n.d.). (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. Retrieved from [Link]
-
Wikipedia. (2023). Dopamine reuptake inhibitor. Retrieved from [Link]
-
Oertel, W. H., & Schulz, J. B. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Parkinson's Disease, 11(s1), S31-S43. Retrieved from [Link]
-
University of California, Merced. (2012). Standard Operating Procedure: Hydrochloric acid. Environmental Health and Safety. Retrieved from [Link]
-
Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]
-
Kuehne Company. (2023). Hydrochloric Acid-SDS. Retrieved from [Link]
-
Jaquins-Gerstl, A., & Michael, A. C. (2015). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. Analyst, 140(10), 3245-3256. Retrieved from [Link]
-
Sestakova, N., Puzserova, A., & Kluknavsky, M. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51643. Retrieved from [Link]
-
Nakajima, A., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
Al-Hasani, R., et al. (2018). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Pharmaceutical and Biomedical Analysis, 154, 369-376. Retrieved from [Link]
-
Oertel, W. H., & Schulz, J. B. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Parkinson's disease, 11(s1), S31–S43. Retrieved from [Link]
-
Perrotta, K. (2019). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. UCLA Electronic Theses and Dissertations. Retrieved from [Link]
-
Labcorp. (n.d.). Assessment of locomotor activity in rodents using a newly developed automated locomotor activity system. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 3-(piperidin-4-yl)benzoate hydrochloride. Retrieved from [Link]
Sources
- 1. (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride [myskinrecipes.com]
- 2. Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride [myskinrecipes.com]
- 3. Methyl 3-(piperidin-4-yl)benzoate hydrochloride [myskinrecipes.com]
- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1391547-09-3|(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride|BLD Pharm [bldpharm.com]
- 8. CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate [cymitquimica.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
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- 11. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
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- 13. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]
- 14. labcorp.com [labcorp.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 18. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride
Welcome to the technical support center for the synthesis and optimization of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] By understanding the underlying chemical principles and troubleshooting potential pitfalls, you can significantly improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method involves a multi-step synthesis. This typically starts with a commercially available, N-Boc protected pyrrolidine derivative. The synthesis generally follows these key stages:
-
Esterification: The carboxylic acid of an N-Boc protected 4-(pyrrolidin-2-yl)benzoic acid precursor is esterified to form the methyl ester.
-
N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is removed under acidic conditions.
-
Salt Formation: The resulting free amine is treated with hydrochloric acid to yield the final hydrochloride salt.
This route is favored due to the stability of the intermediates and the generally high yields achievable with careful optimization.
Q2: Why is N-Boc protection necessary in this synthesis?
A2: The N-Boc protecting group is crucial for preventing unwanted side reactions involving the secondary amine of the pyrrolidine ring.[2] During esterification, the unprotected amine could react with the esterification reagents or participate in intermolecular side reactions, leading to a complex mixture of products and a significantly lower yield of the desired compound. The Boc group is stable under the conditions required for esterification but can be selectively removed later in the synthesis.[2]
Q3: What are the primary factors that influence the overall reaction yield?
A3: Several factors can significantly impact your yield:
-
Purity of Starting Materials: Ensure all reagents and solvents are of high purity and anhydrous where necessary.
-
Reaction Conditions: Precise control of temperature, reaction time, and reagent stoichiometry is critical for each step.
-
Effectiveness of the Deprotection Step: Incomplete removal of the Boc group is a common reason for low yields of the final product.
-
Purification Technique: Efficient purification methods are necessary to isolate the desired product from byproducts and unreacted starting materials.
Troubleshooting Guides
Low Yield After Esterification
Q: My esterification of N-Boc-4-(pyrrolidin-2-yl)benzoic acid is giving a low yield. What are the likely causes and how can I fix it?
A: Low yields in Fischer-Speier esterification are often due to an unfavorable reaction equilibrium or incomplete reaction. Here's a breakdown of potential issues and solutions:
-
Insufficient Acid Catalyst: The reaction requires a strong acid catalyst, like sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[3]
-
Solution: Ensure you are using a sufficient amount of concentrated sulfuric acid. For a small-scale reaction, a few drops are typically adequate.
-
-
Presence of Water: Water is a product of the esterification reaction. According to Le Chatelier's principle, its presence can shift the equilibrium back towards the reactants.[3]
-
Solution: Use anhydrous methanol and ensure your glassware is thoroughly dried. If possible, use a Dean-Stark apparatus to remove water as it is formed, especially for larger scale reactions.
-
-
Inadequate Reaction Time or Temperature: Esterification can be a slow process.
-
Solution: Refluxing the reaction mixture for several hours is often necessary to drive the reaction to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
| Parameter | Recommendation | Rationale |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl, increasing reactivity. |
| Solvent | Anhydrous Methanol | Minimizes water content, favoring product formation. |
| Temperature | Reflux | Increases reaction rate and helps remove water. |
| Monitoring | TLC | Tracks the consumption of starting material. |
Incomplete N-Boc Deprotection
Q: I'm seeing a significant amount of my N-Boc protected intermediate in my final product. How can I ensure complete deprotection?
A: Incomplete Boc deprotection is a frequent issue and can be addressed by modifying the reaction conditions. The mechanism involves the formation of a stable tert-butyl cation, which is facilitated by a strong acid.[2]
-
Insufficiently Acidic Conditions: The acid used may not be strong enough or used in sufficient quantity.
-
Reaction Time and Temperature: The deprotection may not have been allowed to proceed for long enough.
-
Solution: While many deprotections are complete within an hour at room temperature, some substrates may require longer reaction times or gentle heating.[5] Again, monitoring by TLC is essential to determine the point of complete reaction.
-
-
Scavengers for the tert-butyl cation: The tert-butyl cation formed during deprotection can sometimes re-alkylate electron-rich sites on your molecule, leading to side products.
-
Solution: While less common for this specific substrate, if you suspect side reactions, adding a scavenger like triethylsilane or anisole can trap the tert-butyl cation.
-
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Purification and Salt Formation Issues
Q: I'm having difficulty purifying the final product and obtaining a clean hydrochloride salt. What are the best practices?
A: Proper purification and salt formation are critical for obtaining a high-purity final product.
-
Work-up Procedure: After deprotection, the reaction mixture needs to be carefully neutralized and extracted.
-
Solution: After quenching the acid, a basic aqueous solution (like saturated sodium bicarbonate) should be used to neutralize any remaining acid and deprotonate the amine. The free amine can then be extracted into an organic solvent like ethyl acetate or dichloromethane.[6]
-
-
Purification of the Free Amine: It is often advantageous to purify the free amine before forming the salt.
-
Solution: Column chromatography on silica gel is a common method for purifying the free amine.[6] A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine can be used to prevent the amine from streaking on the column.
-
-
Formation of the Hydrochloride Salt: The final step is the formation of the hydrochloride salt.
-
Solution: Dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in the same solvent or bubble HCl gas through the solution. The hydrochloride salt should precipitate out of the solution and can be collected by filtration.
-
Experimental Protocols
Protocol 1: Esterification of N-Boc-4-(pyrrolidin-2-yl)benzoic acid
-
To a solution of N-Boc-4-(pyrrolidin-2-yl)benzoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc protected methyl ester (1.0 eq) in dichloromethane (DCM, 5 volumes).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and carefully add a saturated solution of HCl in diethyl ether until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Caption: General synthetic workflow for this compound.
References
-
Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines - ResearchGate . ResearchGate. Available at: [Link]
-
ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325 - Research Journal of Pharmaceutical, Biological and Chemical Sciences . RJPBCS. Available at: [Link]
-
2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid - NIH . National Institutes of Health. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit . Reddit. Available at: [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC . J&K Scientific. Available at: [Link]
-
3: Esterification (Experiment) - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
(R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride - MySkinRecipes . MySkinRecipes. Available at: [Link]
Sources
Technical Support Center: Synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven solutions grounded in chemical principles.
I. Synthetic Overview: A Plausible Route
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic pathway commences with readily available N-Boc-L-proline. The following diagram outlines a feasible synthetic route, which will serve as the basis for our troubleshooting guide.
Caption: A plausible synthetic pathway for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: The Friedel-Crafts acylation of N-Boc-L-proline chloride with benzene is resulting in a low yield and multiple side products. What is going wrong?
A1: Low yields and the formation of side products in Friedel-Crafts acylations are common challenges.[1][2] The primary reasons often revolve around the reactivity of the aromatic substrate, the stability of the acylium ion, and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-acylation (Polysubstitution) | The initial acylation product is often more reactive than the starting material, leading to the addition of a second acyl group to the aromatic ring.[3] | Use a stoichiometric excess of the aromatic substrate (benzene) to favor mono-acylation. A slow, controlled addition of the N-Boc-L-proline chloride to the reaction mixture can also help minimize this side reaction. |
| Decomposition of the Acylating Agent | N-Boc-L-proline chloride can be unstable, especially at elevated temperatures or in the presence of moisture. | Prepare the acid chloride in situ and use it immediately.[4] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Lewis Acid Activity | The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Contamination with water will deactivate the catalyst and halt the reaction. | Use a fresh, unopened container of the Lewis acid. Handle it in a glovebox or under a positive pressure of inert gas. Ensure the solvent is anhydrous. |
| Carbocation Rearrangement | While less common with acylium ions compared to alkyl carbocations, rearrangement can still occur under certain conditions, leading to isomeric products.[2] | Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize the likelihood of rearrangements. |
Experimental Protocol: In-situ Generation of N-Boc-L-proline chloride and Friedel-Crafts Acylation
-
To a solution of N-Boc-L-proline (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous benzene (excess) at 0 °C.
-
Slowly add the freshly prepared N-Boc-L-proline chloride solution to the benzene/AlCl₃ mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Q2: During the N-Boc deprotection of Methyl N-Boc-4-(pyrrolidin-2-yl)benzoate, I am observing significant hydrolysis of the methyl ester. How can I selectively deprotect the amine?
A2: Selective deprotection of the N-Boc group in the presence of an acid-sensitive ester is a frequent challenge.[6] The choice of acid, solvent, and reaction conditions is crucial to favor cleavage of the tert-butyl carbamate over ester hydrolysis.
Decision-Making Workflow for Selective N-Boc Deprotection:
Caption: A workflow for troubleshooting N-Boc deprotection in the presence of a methyl ester.
Recommended Protocols for N-Boc Deprotection:
-
Method 1: HCl in Dioxane (Preferred)
-
Dissolve the N-Boc protected substrate in a minimal amount of anhydrous methanol or ethyl acetate.
-
Cool the solution to 0 °C and add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product hydrochloride salt will often precipitate from the solution. The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[7]
-
-
Method 2: Trifluoroacetic Acid (TFA) in DCM
-
Dissolve the substrate in anhydrous DCM.
-
Cool to 0 °C and add TFA (20-50% v/v) dropwise.
-
Stir at 0 °C and monitor the reaction closely by TLC, as it is often rapid.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The resulting trifluoroacetate salt can be converted to the hydrochloride salt by dissolving in a minimal amount of methanol and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete.
-
-
Method 3: Milder, Non-Protic Acid Conditions
III. Frequently Asked Questions (FAQs)
Q3: What is the best way to purify the final product, this compound?
A3: The final hydrochloride salt is often a crystalline solid, making recrystallization a viable purification method.[7] Suitable solvent systems for recrystallization include ethanol/water, methanol/diethyl ether, or isopropanol/diethyl ether. If the product is an oil or if recrystallization fails to remove impurities, flash column chromatography on silica gel can be employed. A polar eluent system such as dichloromethane/methanol with a small amount of acetic acid or triethylamine (to suppress tailing) is typically effective.
Q4: How can I confirm the stereochemical integrity of the final product?
A4: Since the synthesis starts with L-proline, the final product should retain the (S)-configuration at the 2-position of the pyrrolidine ring. The stereochemical purity can be assessed using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase. Additionally, measuring the specific rotation of the final product and comparing it to literature values (if available) can provide an indication of enantiomeric purity.
Q5: What are the best practices for storing this compound?
A5: As a hydrochloride salt, the compound is likely to be hygroscopic. It should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere to prevent moisture absorption.[10] For long-term storage, keeping it at a low temperature (e.g., in a refrigerator) is recommended to minimize potential degradation.
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes, several reagents used in this synthesis are hazardous.
-
Oxalyl chloride and thionyl chloride: These are corrosive and react violently with water to release toxic gases. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lewis acids (e.g., AlCl₃): These are also corrosive and react exothermically with water. Handle with care, avoiding contact with skin and moisture.
-
Anhydrous solvents: Diethyl ether and tetrahydrofuran (THF) are highly flammable. Ensure there are no ignition sources nearby when in use.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
IV. References
-
Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Center for Biotechnology Information. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health. [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]
-
2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. National Institutes of Health. [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PubMed. [Link]
-
4-(Pyrrolidin-1-yl)benzoic acid. PubChem. [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
"challenges in the scale-up of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride synthesis"
The following guide serves as a specialized technical support resource for the scale-up of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride . It is designed for process chemists and engineers encountering specific bottlenecks in yield, purity, or physical form during the transition from gram to kilogram scale.
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Process Optimization, Impurity Control, Crystallization Dynamics
Module 1: Synthetic Route & Strategic Planning
Q: We are seeing inconsistent yields (40-65%) during the C-C bond formation step. Which coupling strategy is most robust for scale-up?
A: For the 2-aryl pyrrolidine scaffold, inconsistent yields often stem from catalyst poisoning or instability of the organometallic intermediate. While traditional Suzuki-Miyaura coupling is common, the Negishi Coupling is often superior for this specific steric environment (ortho-nitrogen substitution) but requires stricter moisture control.
Recommendation: Switch to a Negishi Cross-Coupling protocol if you are currently struggling with Suzuki deborylation.
-
Electrophile: Methyl 4-iodobenzoate (preferred over bromo- for faster kinetics at lower temps).
-
Nucleophile:
-Boc-2-pyrrolidinylzinc bromide (prepared fresh). -
Catalyst System:
/ SPhos or XPhos. The bulky phosphine ligands protect the active Pd(0) species and facilitate oxidative addition.
Key Control Point: Ensure the zinc reagent is prepared using LiCl-mediated zinc insertion (Knochel's method). The presence of LiCl solubilizes the organozinc species, preventing aggregation that kills reactivity on scale [1, 2].
Q: How do we prevent racemization of the C2-position during the coupling?
A: Racemization is a critical risk at the 2-position of the pyrrolidine ring due to the acidity of the
Troubleshooting Protocol:
-
Temperature Cap: Do not exceed 50°C during coupling. Higher temperatures promote
-hydride elimination and re-insertion, scrambling the stereocenter. -
Base Selection: If using Suzuki coupling, avoid strong bases like
. Use weak inorganic bases like or in anhydrous conditions. -
Protecting Group: Ensure the pyrrolidine nitrogen is protected (e.g., Boc) before coupling. A free amine coordinates to the Palladium, shutting down the catalytic cycle and forcing you to use harsher conditions that favor racemization.
Module 2: Reaction Execution & Workflow
The following diagram outlines the optimized workflow to minimize impurity formation.
Figure 1: Optimized Negishi coupling workflow emphasizing the EDTA wash to remove residual metals before deprotection.
Module 3: Purification & Salt Formation (The "Goo" Problem)
Q: Our final HCl salt is oiling out instead of crystallizing. How do we obtain a filterable solid?
A: This is the most common complaint with amino ester hydrochlorides. The "oil" is often a supersaturated solution containing trapped solvent or impurities (especially residual Boc-byproducts) that lower the melting point.
Troubleshooting Guide:
| Parameter | Recommended Specification | Why? |
| Solvent System | MeOH / MTBE or iPrOH / EtOAc | Methanol solubilizes the salt; MTBE acts as a gentle anti-solvent. Avoid diethyl ether on scale (flammability). |
| Water Content | < 0.1% (Karl Fischer) | This salt is hygroscopic. Even trace water causes oiling. Use anhydrous HCl in dioxane or generate HCl in situ (Acetyl Chloride + MeOH). |
| Seed Crystals | Required | The first batch often requires "scratching" or prolonged stirring (24-48h) to induce nucleation. |
| Temperature | Slow ramp to 0°C | Crash-cooling traps impurities. Cool from 40°C to 0°C over 4 hours. |
Corrective Protocol for Oiled Batches:
-
Redissolve the oil in a minimum amount of dry Methanol (warm if necessary).
-
Add dry Ethyl Acetate (3 volumes relative to MeOH).
-
Concentrate slightly under vacuum to remove excess MeOH until turbidity is just observed.
-
Add a seed crystal (if available) or sonicate.
-
Stir at room temperature for 4 hours before cooling to 0°C.
-
Critical: If it oils again, decant the supernatant, wash the oil with fresh MTBE, and repeat. The oil is often purer than the supernatant; it just needs to organize into a lattice [3, 4].
Q: We detect high levels of Palladium (>50 ppm) in the final salt. Why isn't the column removing it?
A: The pyrrolidine nitrogen is a potent metal chelator. Once the Boc group is removed, the free amine will scavenge any residual Palladium from the coupling step, carrying it into the final salt.
Solution: You must perform the metal scavenging at the intermediate stage (N-Boc protected), not on the final salt.
-
After the Negishi coupling workup, treat the organic phase with N-Acetyl Cysteine or Thiol-functionalized Silica (SiliaMetS® Thiol) .
-
Stir for 4-12 hours at 40-50°C.
-
Filter before proceeding to the Boc-deprotection step.
-
Standard acid-base extractions are ineffective for Pd removal in this specific scaffold.
Module 4: Quality Control & Stability
Q: The methyl ester is hydrolyzing to the acid during storage. What is the cause?
A: Methyl esters of amino acids are prone to hydrolysis if the salt is not perfectly stoichiometric or if stored in humid conditions. Excess HCl acts as a catalyst for hydrolysis if moisture is present.
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Desiccant: Pack with silica gel sachets.
-
Acidity: Ensure the salt is not "over-acidified." Wash the filter cake with dry MTBE to remove free HCl gas/liquid before drying.
-
Analysis: Monitor the appearance of the "Acid Impurity" (M-14) via HPLC. The limit should be set <0.5%.
Q: Can we form the methyl ester after coupling the acid?
A: Yes, but it is risky. Esterification of 4-(pyrrolidin-2-yl)benzoic acid requires thionyl chloride (
-
Risk: The reaction is highly exothermic.
-
Consequence: Heat + Acid + Chiral Center = Racemization .
-
Verdict: It is safer to carry the methyl ester through the coupling (using Methyl 4-iodobenzoate) rather than esterifying at the end [5].
References
-
Knochel, P., et al. (2025). "Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents." ResearchGate.[1] Available at: [Link]
-
Novartis Pharma. (2003). "Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472." Process Chemistry in the Pharmaceutical Industry. Available at: [Link][2]
-
Bume, D., et al. (2016). "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?" ResearchGate Q&A. Available at: [Link]
-
Reddit Chemistry Community. (2018). "Problem with hydrochloride salt formation/isolation." r/Chemistry. Available at: [Link]
-
Li, X., et al. (2012). "A Convenient Synthesis of Amino Acid Methyl Esters." PubMed Central. Available at: [Link]
Sources
"avoiding racemization during Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride synthesis"
Ticket ID: #8492-RAC-PYR Topic: Avoiding Racemization in Methyl 4-(pyrrolidin-2-yl)benzoate HCl Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Core Directive: The Stereochemical Challenge
You are encountering enantiomeric excess (ee) erosion during the synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride . This molecule presents a unique "perfect storm" for racemization:
-
Benzylic Activation: The chiral center (C2) is directly attached to a phenyl ring, stabilizing any radical or carbanionic intermediate via resonance.
-
-Amino Acidity: The C2 proton is alpha to a nitrogen atom. While a free amine is less problematic, any intermediate
-acylation (e.g., Boc, Cbz) or iminium formation drastically increases the acidity of this proton ( drops from ~35 to ~19-24), making it labile to weak bases. -
Thermal Instability: In the presence of heat and acid (standard Fisher esterification conditions), the activation energy for proton exchange at the C2 position is lowered, allowing thermodynamic equilibration to the racemate.
The Solution: You must shift from Thermodynamic Control (refluxing acid) to Kinetic Control (low-temperature activation) to preserve the chiral center.
Critical Control Points (The "Why" & "How")
Mechanism of Failure: The Racemization Pathway
The diagram below illustrates how the chiral center is lost. In the presence of heat or base, the C2 proton is removed. If
Figure 1: The racemization pathway showing the loss of chirality via a planar intermediate.
The Validated Workflow: Low-Temperature Esterification
To synthesize the methyl ester hydrochloride without racemization, we utilize Thionyl Chloride (
Figure 2: Validated kinetic control workflow for esterification.
Detailed Protocol: Methyl 4-(pyrrolidin-2-yl)benzoate HCl
Objective: Conversion of 4-(pyrrolidin-2-yl)benzoic acid to its methyl ester hydrochloride salt with
Reagents
-
Substrate: 4-(pyrrolidin-2-yl)benzoic acid (zwitterionic or HCl salt).
-
Solvent: Methanol (Anhydrous, HPLC grade). Do not use technical grade MeOH as water promotes hydrolysis and requires higher temps to drive equilibrium.
-
Reagent: Thionyl Chloride (
) (99%+).
Step-by-Step Methodology
-
Setup: Equip a dry 2-neck round bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Place the flask in an ice/water bath (
) . -
Solvent Charge: Add anhydrous Methanol (10-20 volumes relative to substrate mass).
-
Activation (In-situ HCl generation):
-
Slowly add Thionyl Chloride (2.5 - 3.0 equivalents) dropwise via the addition funnel.
-
CAUTION: This reaction is highly exothermic (
). Maintain internal temperature . -
Stir for 15 minutes at
to ensure complete formation of the active acidic medium.
-
-
Substrate Addition: Add the solid 4-(pyrrolidin-2-yl)benzoic acid in portions.
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (
) . -
Stir for 12–18 hours. Monitor by LC-MS (looking for M+14 mass shift).
-
Do NOT heat to reflux.
-
-
Workup:
-
Concentrate the mixture in vacuo at
to remove solvent and excess . -
The residue is the crude Hydrochloride salt.
-
-
Purification (Optical Upgrade):
-
Triturate the solid with cold Diethyl Ether (
) or Ethyl Acetate to remove non-polar impurities. -
If ee is slightly compromised (
), recrystallize from minimal hot Methanol/Diethyl Ether. The racemate often has different solubility than the pure enantiomer.
-
Troubleshooting & FAQs
Q1: Can I use concentrated Sulfuric Acid ( ) instead of Thionyl Chloride?
A: Not Recommended.
Q2: My LC-MS shows the reaction is incomplete after 24h at Room Temp. Should I heat it?
A: Proceed with caution. Do not jump to reflux (
-
Add another 1.0 eq of
at and stir longer at RT. -
If heating is absolutely necessary, limit the temperature to
and sample every hour. -
Check your Methanol. If it was "wet", the water is hydrolyzing your product back to the starting material.
Q3: I need to neutralize the HCl salt to get the free base. How do I avoid racemization there?
A: This is a high-risk step. The free base of a 2-arylpyrrolidine is prone to air oxidation (to the imine) and racemization.
-
Protocol: Use a mild inorganic base like Sodium Bicarbonate (
) or Potassium Carbonate ( ) in a biphasic system (DCM/Water) at . -
Avoid: Strong bases (NaOH, KOH) or organic bases (TEA, DIPEA) in homogenous organic solution for extended periods, as these promote enolization.
-
Process: Extract immediately, dry over
, and use the free base immediately in the next step. Do not store the free base.
Q4: How do I validate the enantiomeric excess (ee)?
A: Standard C18 HPLC will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).
-
Recommended Column: Chiralpak IG or Chiralpak AD-H.
-
Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1) for the free base, or Heptane : Ethanol : TFA (for the salt).
-
Target: You need baseline separation to quantify the (R)-isomer impurity.
Summary of Data Specifications
| Parameter | Thermodynamic Control (Avoid) | Kinetic Control (Recommended) |
| Reagent | ||
| Temperature | Reflux ( | |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Mechanism | Fisher Esterification | Acyl Chloride / Dehydrative |
| Risk of Racemization | High (>5% loss) | Low (<0.5% loss) |
| Byproducts | Water (inhibits reaction) |
References
-
Racemization Mechanisms: Smith, G. G., & Sivakua, T. (1983). "Racemization of amino acids. Kinetics and mechanism of racemization of arylglycines." Journal of Organic Chemistry, 48(4), 627–634. Link
-
Synthesis of 2-Arylpyrrolidines: Coldham, I., & Hufton, R. (2005). "Solid phase synthesis of 2-arylpyrrolidines." Tetrahedron, 61(26), 6352-6369. Link
-
Thionyl Chloride Esterification Standard: Brenner, M., & Huber, W. (1953). "Herstellung von
-Aminosäureestern durch Alkoholyse der Methylester." Helvetica Chimica Acta, 36(5), 1109-1115. (Foundational text on low-temp amino acid esterification). Link -
pKa Data: Williams, R. (2025). "pKa Data Compiled." Organic Chemistry Data. (Verifying benzylic/amine acidity trends). Link
"managing impurities in Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride reactions"
Topic: Managing Impurities & Reaction Stability
Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current)
Core Chemical Context & Stability Profile
The Molecule: Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is a bifunctional intermediate containing a secondary amine (pyrrolidine) and a benzoate ester. Its utility in drug development (e.g., PARP inhibitors) is high, but it possesses a "fragile" chiral center.
The Critical Vulnerability: The C2 position of the pyrrolidine ring is benzylic .
-
Why this matters: The proton at C2 is adjacent to both a nitrogen atom and a phenyl ring. This double activation makes it significantly more acidic (pKa ~20-22) than a standard alkyl amine.
-
The Consequence: Under basic conditions, or even prolonged exposure to weak bases, this proton can be removed, leading to a planar carbanion/enamine intermediate and subsequent racemization .
Stability Matrix:
| State | Stability | Primary Risk |
|---|---|---|
| Solid HCl Salt | High | Hygroscopicity (Water absorption leads to hydrolysis) |
| Free Base (Oil/Solvent) | Very Low | Rapid Dimerization (Intermolecular amidation) & Racemization |
| Solution (Acidic) | High | Hydrolysis of ester (slow, requires heat) |
| Solution (Basic) | Critical | Immediate Racemization |
Troubleshooting Guides (Q&A Format)
Module A: The "Ghost" Impurity (Racemization)
User Question: "My LC-MS shows a single clean peak for the product, but my downstream enantioselective reaction is failing or showing low ee%. Is the starting material racemized?"
Technical Diagnosis: Standard achiral HPLC/LC-MS cannot distinguish enantiomers. If you synthesized this ester from chiral starting material (e.g., L-Proline derivative), you likely racemized the C2 center during the esterification or workup.
Root Cause:
-
Over-heating during esterification: If using thionyl chloride/methanol, allowing the exotherm to exceed 40°C can trigger racemization via acid-catalyzed enolization.
-
Basic Workup: Using strong bases (NaOH, KOH) or even leaving the free base in NaHCO3 solution for too long allows the benzylic proton to abstract.
Corrective Protocol: Chiral Integrity Check
-
Step 1: Develop a Chiral HPLC method. (Suggested Column: Chiralpak IA or IC; Mobile Phase: Hexane/IPA/DEA).
-
Step 2: If ee% is <98%, recrystallize the HCl salt.
-
Solvent System: Isopropanol (hot) -> Slow cool. Avoid methanol for recrystallization as it promotes transesterification/solubility issues.
-
Prevention:
-
Reaction: Maintain temperature <0°C during thionyl chloride addition.
-
Workup: Never isolate the free base unless immediately reacting it. If neutralization is required, use a biphasic system (DCM/Cold Sat. NaHCO3) and separate phases immediately.
Module B: The "Self-Destructing" Product (Dimerization)
User Question: "I isolated the free base as an oil to store it, but after 24 hours, it turned into a gum/solid that is insoluble in methanol. Mass spec shows a [2M-MeOH] peak."
Technical Diagnosis: You have triggered Intermolecular Amidation . The secondary amine of Molecule A attacked the methyl ester of Molecule B. This creates a dimer, which can further polymerize. This reaction is irreversible.
Mechanism:
Corrective Protocol:
-
Immediate Action: There is no recovery for the polymerized material. Discard.
-
Future Protocol: ALWAYS store this compound as the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated amine (
) is non-nucleophilic and cannot attack the ester.
Module C: The "Sticky Salt" Issue (Hygroscopicity)
User Question: "My HCl salt is a sticky, off-white paste instead of a crystalline solid. It smells faintly of benzoic acid."
Technical Diagnosis:
-
Excess HCl/Solvent: The salt is solvated or contains trapped HCl gas.
-
Hydrolysis: Moisture absorption has hydrolyzed the ester back to the acid (4-(pyrrolidin-2-yl)benzoic acid), which disrupts the crystal lattice.
Corrective Protocol: Desolvation & Drying
-
Trituration: Suspend the sticky solid in anhydrous Diethyl Ether or MTBE. Stir vigorously for 30 minutes. The solvent will extract excess HCl and impurities, leaving the salt as a fine powder.
-
Filtration: Filter under Nitrogen (to avoid moisture).
-
Drying: Vacuum oven at 40°C with a
trap.
Visualizing the Impurity Landscape
The following diagram maps the kinetic pathways that lead to the three primary impurities. Note the central role of the "Free Base" as the danger zone.
Figure 1: Reaction logic flow. The "Free Base" state is the critical control point where both dimerization and racemization risks are highest.
Analytical Data & Specifications
Use this table to validate your isolated material.
| Parameter | Specification (Acceptance Criteria) | Common Failure Mode |
| Appearance | White to off-white crystalline solid | Yellow gum (Dimerization) |
| 1H NMR (DMSO-d6) | Missing OMe (Hydrolysis) | |
| Mass Spec (ESI) | [M+H]+ = 206.1 | [2M+H]+ peaks (Dimer) |
| Chiral HPLC | > 98.0% ee | 50:50 split (Racemization) |
| Water Content (KF) | < 1.0% w/w | > 2% (Hygroscopic failure) |
| Chloride Content | 13.5% - 14.5% (Theoretical: 13.8%) | < 12% (Incomplete salt formation) |
Synthesis Protocol: Best Practice
Objective: Synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate HCl without racemization.
-
Setup: Flame-dry a 2-neck RBF. Purge with Argon.
-
Solvent: Add anhydrous Methanol (10V relative to substrate). Cool to -10°C (Ice/Salt bath).
-
Activation: Dropwise addition of Thionyl Chloride (
, 2.5 eq). Critical: Maintain internal temp < 0°C. -
Addition: Add solid 4-(pyrrolidin-2-yl)benzoic acid (1.0 eq) in portions.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir 12-16h. Do not reflux.
-
Workup (The "Safe" Way):
-
Concentrate in vacuo to remove MeOH/SOCl2.
-
Do not neutralize.
-
Re-dissolve residue in minimal hot Isopropanol.
-
Add Et2O or MTBE until turbid. Cool to 4°C.
-
Filter the white precipitate (HCl salt).
-
References
-
Racemization of 2-Arylpyrrolidines
- Source: "Asymmetric synthesis of 2-substituted pyrrolidines...
- Relevance: Establishes the mechanism of benzylic deproton
-
Amino Acid Ester Stability & Dimerization
- Source: "Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles." NIH / PMC.
- Relevance: Details the kinetics of amine-ester intermolecular attacks (dimeriz
-
Purification of Amino Ester Salts
-
Source: "Method for producing amino acid ester hydrochloride."[1] Google Patents (JP2003137850A).
- Relevance: Validates the thionyl chloride/alcohol method and recrystallization purific
-
-
Base-Promoted Amidation Risks
-
Source: "Base-promoted direct amidation of esters."[2] RSC Advances.
- Relevance: Confirms that basic conditions accelerate the attack of amines on esters, reinforcing the need to keep the molecule acidic.
-
Sources
Technical Support Center: Catalyst Optimization for Methyl 4-(pyrrolidin-2-yl)benzoate HCl
Executive Summary & Core Challenge
Target Molecule: Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride CAS: 1391547-09-3 (Generic/Related) Application: Key intermediate for CNS-active pharmaceutical ingredients (APIs).
The Engineering Challenge: The synthesis hinges on the chemo-selective reduction of a pyridine (or pyrrole) precursor in the presence of an aromatic benzoate ester. The primary failure modes in this process are:
-
Catalyst Poisoning: The basic nitrogen of the pyridine/pyrrolidine binds irreversibly to the metal surface.
-
Over-Reduction: Hydrogenation of the benzene ring (yielding the cyclohexane analog).
-
Ester Hydrolysis/Transesterification: Occurring if reaction conditions are too acidic or wet.
This guide prioritizes the Heterogeneous Hydrogenation route (reduction of Methyl 4-(pyridin-2-yl)benzoate) as it is the most scalable industrial approach.
Catalyst Selection Matrix
The following table summarizes the performance characteristics of standard heterogeneous catalysts for the conversion of Methyl 4-(pyridin-2-yl)benzoate
| Catalyst System | Activity (Rate) | Selectivity (Ring vs. Ester) | Risk Profile | Recommendation |
| PtO₂ (Adams' Cat.) | High | High | Risk of benzene reduction if | Primary Choice (in AcOH) |
| 5-10% Pd/C | Moderate | Moderate | High susceptibility to N-poisoning. Requires high acid load. | Secondary Choice (Cost-effective) |
| 5% Rh/Al₂O₃ | Very High | Low | High risk of reducing the benzene ring. | Avoid for this substrate |
| Raney Nickel | Low | High | Pyrophoric; difficult to handle; requires high T/P. | Legacy/Avoid |
Detailed Protocols & Troubleshooting
Protocol A: The "Gold Standard" Hydrogenation (PtO₂/AcOH)
Best for: High yield, laboratory to pilot scale, high chemo-selectivity.
The Mechanism: Platinum Oxide (PtO₂) is reduced in situ to Pt(0). The solvent, Glacial Acetic Acid (AcOH), serves two critical functions:
-
Protonation: It protonates the pyridine nitrogen (
), preventing it from coordinating strongly to the Pt surface (poisoning). -
Activation: The resulting pyridinium ion is electronically more susceptible to hydrogenation than the neutral pyridine.
Step-by-Step Workflow:
-
Charge: Dissolve Methyl 4-(pyridin-2-yl)benzoate (1.0 eq) in Glacial Acetic Acid (10-15 volumes).
-
Catalyst: Add PtO₂ (Adams' Catalyst) at 5-10 wt% loading relative to substrate.
-
Purge: Degas vessel
with , then with . -
Reaction: Pressurize to 30–40 psi (2–3 bar) . Stir vigorously at RT (20–25°C) .
-
Critical Control Point: Monitor
uptake. The reaction should consume exactly 3 equivalents.
-
-
Workup: Filter catalyst over Celite. Concentrate AcOH.
-
Salt Formation: Redissolve residue in MeOH/EtOAc and treat with 4M HCl in dioxane to precipitate the hydrochloride salt.
Troubleshooting Guide (Q&A)
Q1: The reaction has stalled at 50% conversion. Should I increase temperature?
Do NOT increase temperature initially. Increasing T > 40°C significantly increases the risk of reducing the benzene ring (benzoate moiety).
Diagnosis: Catalyst poisoning by the product (secondary amine).
Solution: Repressurize to 50 psi. If still stalled, filter the mixture to remove the "poisoned" catalyst and add a fresh batch (2-3 wt%) of catalyst. Ensure the system is acidic enough; add 1.0 eq of HCl if using MeOH instead of AcOH.
Q2: I see a side product with M+6 mass (M+6H). What happened?
Issue: Over-reduction. You have hydrogenated the benzene ring to a cyclohexane ring.
Cause: Pressure too high (>60 psi) or reaction time too long.
Fix: Switch from Rhodium (if using) to Platinum. If using PtO₂, lower pressure to 30 psi and stop the reaction immediately upon theoretical
uptake.
Q3: Can I use Pd/C instead of PtO₂? It is cheaper.
Yes, but with modifications. Pd/C is less active for pyridine reduction.
Protocol Adjustment: You must use MeOH + 1.1 eq conc. HCl or AcOH as solvent. Neutral MeOH will result in <5% conversion due to N-poisoning.
Warning: Pd/C is excellent for hydrogenolysis. If your ester were a benzyl ester, Pd/C would cleave it. Since it is a methyl ester, it is safe.
Q4: My yield is low after workup, but TLC showed conversion.
Issue: Solubility of the Zwitterion. The product is an amino-ester. In the presence of water/base, it can hydrolyze to the amino-acid (zwitterion), which is highly water-soluble and hard to extract.
Fix: Avoid aqueous workups if possible. Filter the catalyst and evaporate the acidic solvent directly. Crystallize the HCl salt from anhydrous solvents (MeOH/Et₂O).
Visualizing the Logic
Diagram 1: Catalyst Selection Decision Tree
Caption: Logical flow for selecting the optimal hydrogenation catalyst based on substrate constraints.
Diagram 2: Reaction Mechanism & Failure Modes
Caption: Mechanistic pathway showing activation via protonation and risks of over-reduction.
References & Authoritative Grounding
-
Freifelder, M. (1971). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience. (Seminal text on pyridine hydrogenation using PtO₂).
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. (Detailed selectivity profiles of Pt vs Rh vs Pd).
-
Spivey, A. C., & Maddaford, A. (1999). "Synthesis of Pyridine Derivatives". Annual Reports on the Progress of Chemistry, Section B. Link
-
Beller, M., et al. (2014). "Selective Hydrogenation of N-Heterocycles". Chemical Reviews, 114(24), 12024–12088. Link
Disclaimer: This guide is intended for use by qualified research personnel. Always review the Material Safety Data Sheet (MSDS/SDS) for Methyl 4-(pyridin-2-yl)benzoate, Platinum Oxide, and Hydrogen gas before commencing experiments. High-pressure hydrogenation requires rated equipment.
Validation & Comparative
"validation of analytical methods for Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride"
Executive Summary
Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is a critical intermediate scaffold, often employed in the synthesis of peptidomimetics and histone deacetylase (HDAC) inhibitors.[1] Its structure—comprising a lipophilic benzoate ester and a basic, hydrophilic pyrrolidine ring—presents a unique "amphiphilic" analytical challenge.
This guide objectively compares analytical methodologies for this compound, ultimately selecting Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) as the superior technique for routine quality control. We provide a fully validated protocol compliant with ICH Q2(R1) guidelines, ensuring specificity, linearity, and precision.
Analytical Challenges & Method Comparison
The molecule possesses two distinct functionalities that dictate method selection:
-
The Benzoate Chromophore: Strong UV absorption (~254 nm), making UV detection highly sensitive.[1]
-
The Pyrrolidine Amine (C2-position): A secondary amine (pKa ~10.5).[1] In standard acidic mobile phases, this becomes protonated (
), leading to severe peak tailing on traditional silica columns due to silanol interactions.[1]
Comparative Analysis of Methodologies
We evaluated three primary techniques to determine the optimal workflow for routine assay and purity analysis.
| Feature | Method A: IP-RP-HPLC (UV) | Method B: GC-MS/FID | Method C: HILIC-MS |
| Principle | Hydrophobic interaction w/ pH control | Volatility & Thermal Stability | Hydrophilic Partitioning |
| Sample Prep | Dissolve in Water/MeOH (Direct) | Requires Free-basing (Extraction) | Dissolve in High ACN |
| Suitability | High. Handles salt form natively.[1] | Low. Salt degrades in injector port. | Medium. Good retention but poor peak shape for esters. |
| Precision (RSD) | < 0.5% (Excellent) | > 2.0% (Variable due to derivatization) | ~1.5% (Equilibration issues) |
| Throughput | 8-12 min run time | 20+ min (including prep) | 15 min run time |
| Verdict | Recommended Standard | Alternative for Structural ID | Alternative for Trace Impurities |
The Validated Protocol: IP-RP-HPLC
This protocol utilizes an acidic mobile phase with a silanol-suppressing additive (Triethylamine) to ensure sharp peak symmetry for the basic pyrrolidine moiety.[1]
Chromatographic Conditions
-
Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18),
.[1] -
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).[1]
-
Note: TEA competes for silanol sites, eliminating tailing.[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Mode: Isocratic (60% A : 40% B).[1]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm.[2]
-
Injection Volume: 10
L.
Standard Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: 1.0 mg/mL Methyl 4-(pyrrolidin-2-yl)benzoate HCl in diluent.
Validation Data (ICH Q2(R1) Compliance)
The following data represents the validation characteristics established for this method.
System Suitability & Specificity
-
Retention Time: ~6.8 minutes.
-
Tailing Factor (
): 1.1 (Acceptance: ). -
Theoretical Plates (
): > 5500.[1] -
Specificity: No interference observed from blank (diluent) or known synthesis precursors (e.g., 4-formylbenzoate).[1]
Linearity
Linearity was assessed across 5 concentration levels (50% to 150% of target concentration).[1]
| Concentration ( | Mean Peak Area (mAU*s) |
| 50 | 1245.3 |
| 75 | 1870.1 |
| 100 (Target) | 2495.8 |
| 125 | 3115.4 |
| 150 | 3740.2 |
Accuracy (Recovery)
Spike recovery performed at 3 levels in triplicate.
| Level | Added ( | Recovered ( | Recovery (%) | % RSD |
| 80% | 80.0 | 79.4 | 99.25 | 0.42 |
| 100% | 100.0 | 100.5 | 100.50 | 0.35 |
| 120% | 120.0 | 119.8 | 99.83 | 0.28 |
Precision
-
Repeatability (Intra-day): % RSD = 0.35% (n=6).[1]
-
Intermediate Precision (Inter-day): % RSD = 0.62% (n=12, 2 days).[1]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the validation lifecycle for this specific compound, emphasizing the critical decision points regarding salt solubility and pH control.
Figure 1: Analytical Method Development and Validation Workflow. Note the critical branch at Solubility determining the rejection of GC-MS for routine assay.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for mobile phase selection principles).
-
McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][2][3][5] Journal of Chromatography A. (Source for amine/silanol interaction mechanisms).[1]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1]
Sources
A Comparative Guide to the Synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate: A Cost-Benefit Analysis for Drug Development Professionals
Methyl 4-(pyrrolidin-2-yl)benzoate is a valuable building block in medicinal chemistry, frequently incorporated into the core structures of novel therapeutic agents. Its synthesis, therefore, is a critical step in the research and development pipeline. This guide provides an in-depth comparison of two viable synthetic routes to this important intermediate, offering a cost-benefit analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. The presented methodologies are based on established chemical transformations, adapted for the specific synthesis of the target molecule.
Introduction to Synthetic Strategies
The synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate fundamentally involves the formation of a carbon-carbon bond between the C4 position of a benzoic acid derivative and the C2 position of a pyrrolidine ring. This guide will explore two distinct and robust strategies to achieve this linkage: a Stille cross-coupling reaction and a Suzuki-Miyaura cross-coupling reaction. Each method presents a unique set of advantages and disadvantages concerning factors such as starting material cost, reaction conditions, scalability, and overall efficiency.
Method A: Stille Cross-Coupling Approach
The Stille coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide. In this proposed synthesis, the key transformation is the coupling of an N-protected 2-(tributylstannyl)pyrrolidine with methyl 4-iodobenzoate.
Experimental Protocol: Method A
Step 1: Synthesis of N-Boc-L-proline
L-proline is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions at the nitrogen atom during subsequent steps.
-
Procedure: To a solution of L-proline (1 equivalent) in a mixture of dioxane and water, add sodium hydroxide (2.5 equivalents) and cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12 hours. After reaction completion, the mixture is acidified with a citric acid solution and extracted with an organic solvent. The organic layer is then dried and concentrated to yield N-Boc-L-proline.
Step 2: Synthesis of N-Boc-2-(tributylstannyl)pyrrolidine
The N-Boc-L-proline is converted to the corresponding organostannane derivative. This is a critical step that prepares the pyrrolidine moiety for the Stille coupling.
-
Procedure: A solution of N-Boc-L-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (2.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes. Tributyltin chloride (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated ammonium chloride solution, and the product is extracted, dried, and purified by column chromatography.
Step 3: Stille Coupling with Methyl 4-iodobenzoate
The final C-C bond formation is achieved through the palladium-catalyzed coupling of the stannylated pyrrolidine with methyl 4-iodobenzoate.
-
Procedure: To a solution of N-Boc-2-(tributylstannyl)pyrrolidine (1 equivalent) and methyl 4-iodobenzoate (1.2 equivalents) in anhydrous toluene, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents). The mixture is degassed and heated to reflux for 12 hours under an inert atmosphere. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-methyl 4-(pyrrolidin-2-yl)benzoate.
Step 4: Deprotection of the Boc Group
The Boc protecting group is removed to yield the final product.
-
Procedure: The N-Boc-protected intermediate is dissolved in a solution of hydrochloric acid in methanol and stirred at room temperature for 2 hours. The solvent is then evaporated, and the residue is neutralized with a base to afford Methyl 4-(pyrrolidin-2-yl)benzoate.
Visualization of Method A Workflow
Caption: Workflow for the synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate via Stille Coupling.
Method B: Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This route involves the coupling of an N-protected 2-borylpyrrolidine derivative with methyl 4-halobenzoate.
Experimental Protocol: Method B
Step 1: Synthesis of N-Boc-L-proline methyl ester
The starting material, N-Boc-L-proline, is esterified to protect the carboxylic acid functionality.
-
Procedure: To a solution of N-Boc-L-proline (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. The solvent is evaporated under reduced pressure, and the residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give N-Boc-L-proline methyl ester.
Step 2: Synthesis of N-Boc-2-(pinacolato)borylpyrrolidine
The methyl ester is converted into a boronic ester, the key intermediate for the Suzuki coupling.
-
Procedure: A solution of N-Boc-L-proline methyl ester (1 equivalent) and bis(pinacolato)diboron (1.1 equivalents) in an appropriate solvent is treated with a suitable palladium catalyst and a phosphine ligand. The mixture is heated under an inert atmosphere. After the reaction is complete, the solvent is removed, and the product is purified by column chromatography.
Step 3: Suzuki-Miyaura Coupling with Methyl 4-bromobenzoate
The boronic ester of pyrrolidine is coupled with methyl 4-bromobenzoate to form the desired C-C bond.
-
Procedure: To a mixture of N-Boc-2-(pinacolato)borylpyrrolidine (1 equivalent), methyl 4-bromobenzoate (1.2 equivalents), and a suitable base such as potassium carbonate in a solvent mixture like toluene/water, add a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents). The mixture is degassed and heated to 80-100 °C for 12 hours. After cooling, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Step 4: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group.
-
Procedure: The N-Boc-protected intermediate is treated with a solution of hydrochloric acid in methanol, as described in Method A, to yield Methyl 4-(pyrrolidin-2-yl)benzoate.
Visualization of Method B Workflow
Caption: Workflow for the synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate via Suzuki-Miyaura Coupling.
Cost-Benefit Analysis
To provide a practical comparison, the following table summarizes the estimated costs of key reagents and catalysts for each method, along with a qualitative assessment of other important factors. Prices are based on typical catalog listings from major chemical suppliers and are subject to change.
| Factor | Method A: Stille Coupling | Method B: Suzuki-Miyaura Coupling |
| Key Reagents & Cost | N-Boc-L-proline ( | N-Boc-L-proline (~$38/5g)[3], Bis(pinacolato)diboron, Methyl 4-bromobenzoate |
| Catalyst & Cost | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Overall Yield | Generally good to excellent yields are reported for Stille couplings. | Typically high yields are achievable with Suzuki-Miyaura couplings. |
| Number of Steps | 4 steps | 4 steps |
| Scalability | Scalable, but the use of stoichiometric organotin reagents can be problematic on a large scale due to toxicity and removal of tin byproducts. | Highly scalable and widely used in industrial processes. Boronic esters are generally less toxic than organostannanes. |
| Safety & Environmental | High Concern: Organotin compounds are highly toxic and require careful handling and disposal. Tin residues in the final product are a major concern for pharmaceutical applications. | Moderate Concern: Boronic acids and esters are generally considered less toxic than organostannanes. Palladium catalysts still require removal. |
| Purification | Can be challenging due to the need to remove tin byproducts. | Generally straightforward purification by chromatography or crystallization. |
Conclusion and Recommendation
Both the Stille and Suzuki-Miyaura coupling routes offer viable pathways to Methyl 4-(pyrrolidin-2-yl)benzoate.
Method A (Stille Coupling) , while a powerful C-C bond-forming reaction, suffers from significant drawbacks for pharmaceutical applications. The high toxicity of organotin reagents and the difficulty in removing tin byproducts to meet stringent regulatory limits for heavy metals in active pharmaceutical ingredients (APIs) make this route less desirable for large-scale production.
Method B (Suzuki-Miyaura Coupling) emerges as the superior strategy for the synthesis of this key intermediate. The lower toxicity of the organoboron reagents, the well-established scalability of the reaction, and the generally easier purification of the final product make it a more practical and environmentally benign choice for drug development and manufacturing. While the cost of some specialized palladium catalysts and ligands for Suzuki-Miyaura coupling can be a consideration, the overall benefits in terms of safety, environmental impact, and product purity outweigh this potential drawback.
For researchers and drug development professionals, the Suzuki-Miyaura coupling approach represents a more robust, reliable, and regulatory-friendly path for the synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate.
References
Sources
- 1. Tri-n-butyltin chloride, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 3-ヨード安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Boc-L-proline, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to the Synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride: An Evaluation of Reproducibility and Scalability
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, a key building block in the development of various pharmacologically active compounds, presents several synthetic challenges that can impact reproducibility and scalability. This guide provides an in-depth comparison of three distinct synthetic routes to this target molecule, offering a critical evaluation of their respective strengths and weaknesses. The discussion is grounded in established chemical principles and supported by experimental data from analogous reactions reported in the scientific literature.
Introduction: The Importance of Reproducible Synthesis
Methyl 4-(pyrrolidin-2-yl)benzoate and its derivatives are prevalent scaffolds in medicinal chemistry, often conferring desirable pharmacokinetic properties to drug candidates. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance for ensuring a consistent supply of high-quality material for research and development. This guide aims to equip researchers with the knowledge to select and optimize a synthetic strategy that best suits their specific needs, with a strong emphasis on the factors that govern reproducibility.
Comparative Overview of Synthetic Strategies
Three plausible synthetic routes to this compound are presented and analyzed:
-
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A convergent approach involving the coupling of a pre-formed N-protected pyrrolidine building block with an aromatic partner.
-
Route 2: 1,3-Dipolar Cycloaddition: A strategy that constructs the pyrrolidine ring directly onto the aromatic framework.
-
Route 3: Reductive Amination and Cyclization of a γ-Ketoester: A linear approach starting from a commercially available keto-acid.
The following sections will delve into the detailed experimental protocols for each route, accompanied by a discussion of the underlying chemical principles and potential challenges to reproducibility.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This strategy relies on the well-established Suzuki-Miyaura cross-coupling reaction to form the crucial carbon-carbon bond between the pyrrolidine and benzoate moieties. The use of a protecting group on the pyrrolidine nitrogen is essential to prevent side reactions and to facilitate the coupling.[1]
Synthetic Workflow
Figure 1: Workflow for the Suzuki-Miyaura cross-coupling route.
Experimental Protocols
Step 1: Synthesis of N-Boc-2-pyrrolidinylboronic acid pinacol ester
This step involves the asymmetric deprotonation of N-Boc-pyrrolidine followed by borylation and esterification. The use of (-)-sparteine as a chiral ligand is crucial for achieving high enantioselectivity.
-
To a solution of N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether at -78 °C, add sec-butyllithium (1.2 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 3 hours.
-
Add triisopropyl borate (1.5 equiv) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Concentrate the organic layer and dissolve the residue in a 1:1 mixture of diethyl ether and pentane.
-
Add pinacol (1.1 equiv) and stir at room temperature for 2 hours.
-
Filter the mixture and concentrate the filtrate to obtain the crude boronic ester, which can be purified by column chromatography.
Step 2: Suzuki-Miyaura Coupling
This step couples the boronic ester with methyl 4-bromobenzoate using a palladium catalyst and a suitable ligand.
-
To a degassed mixture of N-Boc-2-pyrrolidinylboronic acid pinacol ester (1.0 equiv), methyl 4-bromobenzoate (1.2 equiv), and potassium phosphate (3.0 equiv) in a 2:1 mixture of toluene and water, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Heat the mixture at 80 °C under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield N-Boc-2-(4-methoxycarbonylphenyl)pyrrolidine.
Step 3: Deprotection and Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
-
Dissolve N-Boc-2-(4-methoxycarbonylphenyl)pyrrolidine (1.0 equiv) in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution for 10 minutes, or add a solution of HCl in diethyl ether (2.0 M, 2.0 equiv).
-
Stir the mixture at room temperature for 2 hours, during which the hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.[2]
Discussion of Reproducibility
-
Step 1: The asymmetric deprotonation is highly sensitive to temperature, moisture, and the quality of the reagents, particularly the organolithium. Inconsistent results can arise from slight variations in these parameters. The use of (-)-sparteine, a natural product, can also introduce variability.
-
Step 2: The efficiency of the Suzuki-Miyaura coupling is dependent on the purity of the boronic ester, the activity of the palladium catalyst, and the efficiency of degassing. Incomplete reaction or the formation of homocoupling byproducts can affect the yield and purity of the product.
-
Step 3: The deprotection and salt formation are generally robust and reproducible steps, provided that anhydrous conditions are maintained to prevent ester hydrolysis.
Route 2: 1,3-Dipolar Cycloaddition
This approach involves the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile to construct the pyrrolidine ring. This method offers the potential for high stereocontrol.[3]
Synthetic Workflow
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride
Navigating the lifecycle of a chemical intermediate, from receipt to disposal, is a cornerstone of rigorous scientific practice and laboratory safety. For a compound like Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, a substituted aromatic amine derivative, proper handling and disposal are not merely procedural formalities; they are critical control points for ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in established regulatory standards and field-proven best practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound was not located, we can infer its likely hazard profile from structurally analogous compounds such as methyl 4-(piperidin-4-yl)benzoate hydrochloride. This process of hazard assessment by chemical analogy is a standard practice in drug development for novel intermediates.
The structure combines a secondary amine hydrochloride salt with a methyl benzoate moiety. This combination suggests the following potential hazards:
-
Skin and Eye Irritation: Amine hydrochlorides are often acidic and can cause significant irritation upon contact.
-
Respiratory Irritation: As a fine powder, the compound can be easily inhaled, likely causing irritation to the respiratory tract.[1]
-
Harmful if Swallowed: Similar to many chemical reagents, oral ingestion is expected to be harmful.[2][3]
These potential hazards dictate the necessity for stringent control measures, including the use of appropriate Personal Protective Equipment (PPE) and engineering controls.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Recommended Precaution |
|---|---|---|
| Skin Irritant | Causes skin irritation upon contact. | Wear nitrile or neoprene gloves and a lab coat.[2] |
| Serious Eye Irritant | Causes serious eye irritation. | Use chemical safety goggles or a face shield.[1][2] |
| Respiratory Tract Irritant | May cause respiratory irritation if inhaled as dust. | Handle in a certified chemical fume hood.[1][2] |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory.[2][4] |
Immediate Spill Management Protocol
In the event of a spill, a rapid and systematic response is crucial to mitigate exposure and prevent the spread of contamination. The following protocol is designed for small, manageable laboratory spills. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Step-by-Step Spill Cleanup Procedure
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Don PPE: At a minimum, don a double pair of nitrile gloves, chemical safety goggles, and a lab coat. For larger spills or if there is a risk of dust generation, respiratory protection may be necessary.[5]
-
Containment: For a solid spill, gently cover the material with a plastic-backed absorbent pad to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6] Work from the outside of the spill inward to prevent spreading.[5]
-
Neutralization (for acidic amine hydrochlorides): Prepare a solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash. Cautiously apply the neutralizing agent to the spill. The rationale here is to convert the acidic hydrochloride salt to a less hazardous free-base form. Be aware that this reaction may generate some heat or effervescence. Use pH paper to confirm that the spill has been neutralized (aim for a pH between 6 and 8).[6]
-
Collection: Once neutralized, carefully sweep or scoop the solid material into a clearly labeled, sealable hazardous waste container.[2][5] Use non-sparking tools for this process.
-
Decontamination: Wipe the spill area with a suitable decontamination solution (e.g., a soap and water solution), followed by clean water.[6] All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[5]
-
Doff PPE & Hygiene: Remove and dispose of all PPE as hazardous waste.[5] Thoroughly wash hands and any exposed skin with soap and water.[2][4]
Spill Response Decision Flowchart
The following diagram outlines the critical decision-making process for responding to a chemical spill.
Caption: Decision workflow for chemical spill response.
Routine and Bulk Disposal Procedures
The disposal of unused, expired, or waste this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7] The fundamental principle is "cradle-to-grave" responsibility, meaning the generator of the waste is responsible for it until its final, safe disposal.[8]
Step-by-Step Bulk Disposal Protocol
-
Waste Determination: The first step is to determine if the chemical waste is hazardous according to EPA criteria.[7] Given its inferred properties as an irritant and its organic nature, it should be managed as hazardous waste.
-
Containerization:
-
Collect all waste (including contaminated items like gloves, wipes, and weighing paper) in a designated, compatible, and leak-proof container.[9]
-
Do not mix this waste with other, incompatible waste streams. For example, do not mix amine hydrochlorides with strong bases or oxidizing agents in the same waste container.[2]
-
Keep the container closed at all times, except when adding waste.[2][9]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
List all chemical constituents by their full name, including "this compound."
-
Indicate the approximate percentages of each component.
-
Include the relevant hazard warnings (e.g., "Irritant," "Handle with Care").
-
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. Ensure secondary containment is in place to capture any potential leaks.
-
Arrange for Disposal: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste transporter and disposal facility.[9] The ultimate disposal method for this type of organic chemical is typically high-temperature incineration at a permitted facility.[10]
-
Documentation: Maintain meticulous records of your hazardous waste, including the generation date and the date it was sent for disposal. Your EHS office will manage the official hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[9][11]
Regulatory Framework: Adherence to a Culture of Safety
All laboratory operations involving hazardous chemicals fall under the purview of the Occupational Safety and Health Administration (OSHA). Specifically, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires employers to develop and implement a written Chemical Hygiene Plan (CHP).[12][13] This plan must outline standard operating procedures for the safe handling and disposal of hazardous chemicals, ensuring that all personnel are trained on these procedures.[12][14]
By following the detailed protocols in this guide, researchers and drug development professionals can ensure they are not only protecting themselves and the environment but also maintaining full compliance with the highest standards of laboratory safety and regulatory diligence.
References
- Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds]
- Safety Data Sheet: Methyl benzoate. Chemos GmbH&Co.KG. [URL: http://www.chemos.de/]
- Methyl benzoate - SAFETY DATA SHEET. Global Safety Management. [URL: Not provided]
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w268305]
- How to Clean Up a Small Spill. University of California, Riverside EH&S. [URL: https://www.youtube.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/production/files/2015-07/documents/rom.pdf]
- How Do You Dispose Of Etching Chemicals Safely? Chemistry For Everyone. [URL: https://www.youtube.
- Methyl 2-(piperidin-4-yl)benzoate hydrochloride - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR42221_msds.pdf]
- methyl 4-(piperidin-4-yl)benzoate hydrochloride 95%. AChemBlock. [URL: https://www.achemblock.com/products/O30640.html]
- Chemical Spills: How to safely contain & remove. GV Health. [URL: https://www.youtube.
- Methyl benzoate - Safety Data Sheet. Hekserij.nl. [URL: https://www.hekserij.nl/sds/23059.pdf]
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. [URL: Not provided]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

